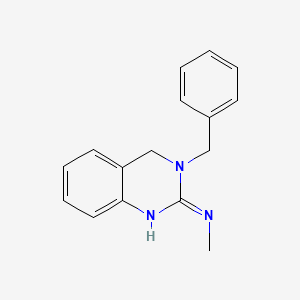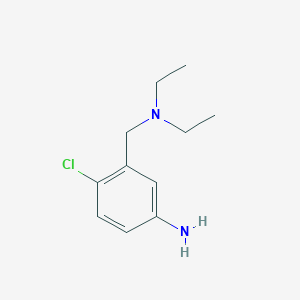![molecular formula C13H21ClN2 B13858349 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the fourth position and a di(propan-2-yl)amino methyl group at the third position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline typically involves the reaction of 4-chloroaniline with di(propan-2-yl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl, aryl, or acyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: An aniline derivative with two chloro groups at the third and fourth positions.
4-Chloroaniline: An aniline derivative with a single chloro group at the fourth position.
3-Chloroaniline: An aniline derivative with a single chloro group at the third position.
Uniqueness
4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline is unique due to the presence of both a chloro group and a di(propan-2-yl)amino methyl group on the aniline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H21ClN2 |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
4-chloro-3-[[di(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C13H21ClN2/c1-9(2)16(10(3)4)8-11-7-12(15)5-6-13(11)14/h5-7,9-10H,8,15H2,1-4H3 |
InChI Key |
IVRDOOUBVAGNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=C(C=CC(=C1)N)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
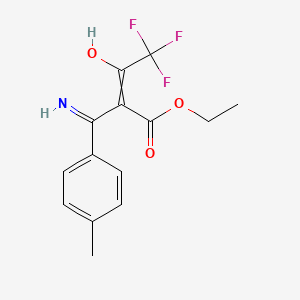
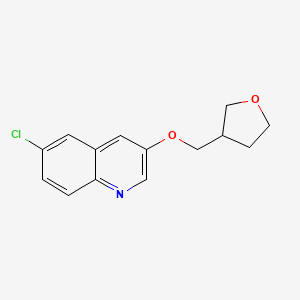
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
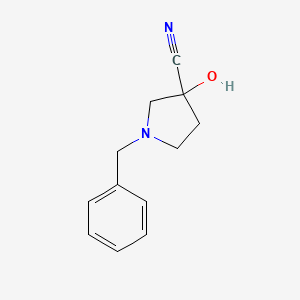
![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)
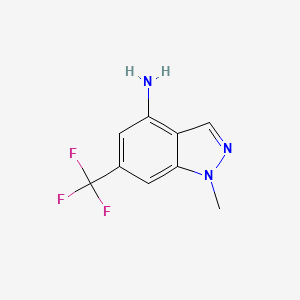


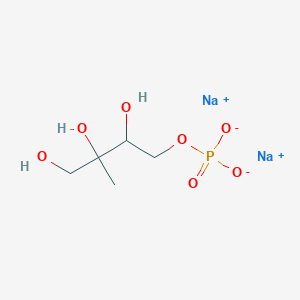
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
